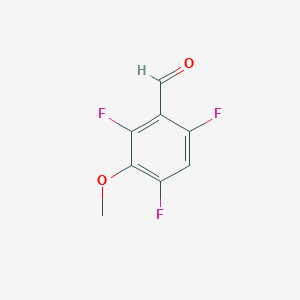

2,4,6-Trifluoro-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-3-methoxybenzaldehyde, also known as trifluoromethoxybenzaldehyde, is an organic compound with the molecular formula C7H4F3O2. It is a colorless liquid that is soluble in water, alcohol, and ether. Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances.

Scientific Research Applications

Organic Synthesis

2,4,6-Trifluoro-3-methoxybenzaldehyde: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing various aromatic compounds due to its trifluoromethyl group and methoxy substituent, which can undergo different chemical reactions to form complex molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2,4,6-Trifluoro-3-methoxybenzaldehyde is utilized for the development of new drugs. Its incorporation into drug molecules can enhance their metabolic stability and improve their pharmacokinetic properties. It’s also used in the synthesis of intermediates that are crucial for producing active pharmaceutical ingredients (APIs) .

Material Science

The compound finds applications in material science, particularly in the development of new polymers and coatings. The trifluoromethyl group can impart hydrophobic properties to materials, making them resistant to water and other chemicals. This is beneficial for creating protective coatings and specialized materials for industrial use .

Analytical Chemistry

2,4,6-Trifluoro-3-methoxybenzaldehyde: is used as a standard or reagent in analytical chemistry. Its unique structure allows it to be a reference compound in chromatography and mass spectrometry for identifying and quantifying similar compounds in complex mixtures .

Biochemistry

In biochemistry, this compound is used to study enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Its fluorinated structure can mimic biological molecules, helping to elucidate the mechanisms of enzymes and other proteins .

Environmental Applications

Environmental scientists use 2,4,6-Trifluoro-3-methoxybenzaldehyde to study the environmental fate of fluorinated organic compounds. Its stability and persistence in the environment make it a model compound for understanding how pollutants degrade and interact with natural systems .

properties

IUPAC Name |

2,4,6-trifluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLJKUBTGRVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoro-3-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2900092.png)

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)